

Chemical Properties and Analytical Characterization of PTH-Valine

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Compound of Interest

Compound Name: PTH-valine

CAS No.: 4333-20-4

Cat. No.: B3023629

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Executive Summary

PTH-Valine (3-phenyl-5-isopropyl-2-thioxoimidazolidin-4-one) is the final, stable derivative of the amino acid valine generated during N-terminal protein sequencing (Edman degradation). Unlike the transient anilinothiazolinone (ATZ) intermediate, **PTH-valine** is chemically stable, allowing for robust identification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] Its identification relies on its distinct hydrophobicity, eluting in the middle-to-late region of C18 gradients, and its characteristic UV absorbance maximum at 269 nm.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5]

Core Chemical Data

Property	Specification
Chemical Name	3-phenyl-5-(propan-2-yl)-2-thioxoimidazolidin-4-one
Common Name	PTH-Valine
CAS Number	4333-20-4
Molecular Formula	C ₁₂ H ₁₄ N ₂ OS
Molecular Weight	234.32 g/mol
Exact Mass	234.0827
Appearance	White to off-white crystalline powder
Chirality	L-isomer (derived from L-Valine proteins)

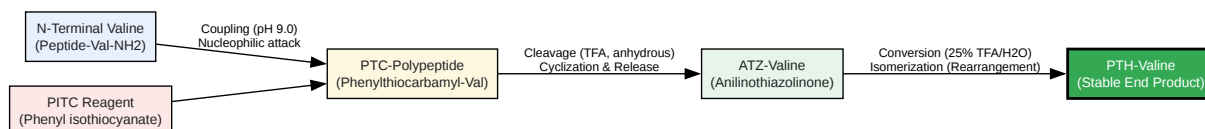
Solubility and Stability[2]

- Solubility: **PTH-valine** is hydrophobic.[1] It is insoluble in water but highly soluble in organic solvents such as acetonitrile (ACN), ethyl acetate, and methanol.[1] For analytical standards, it is typically reconstituted in acetonitrile.[1]
- Stability:
 - Hydrolysis: Stable in weak acids but can degrade under strong alkaline conditions or prolonged exposure to strong acids at high temperatures.[1]
 - Light Sensitivity: Like all PTH-amino acids, it is photosensitive.[1] Standards must be stored in amber vials to prevent UV-induced desulfurization or ring opening.
 - Storage: Lyophilized powder is stable at -20°C for >1 year.[1] Solubilized standards should be used within 24-48 hours or stored frozen.[1]

Synthesis Mechanism: The Edman Degradation Cycle

The formation of **PTH-valine** occurs in three distinct chemical stages: Coupling, Cleavage, and Conversion. This process transforms the N-terminal valine of a peptide into the stable PTH derivative.

Mechanism Diagram



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Figure 1: The chemical pathway transforming N-terminal Valine into **PTH-Valine**.^[1] The final conversion step rearranges the unstable ATZ ring into the stable PTH ring.

Analytical Characterization

UV-Vis Spectroscopy

PTH-amino acids possess a conjugated chromophore formed by the phenyl ring and the thiohydantoin heterocycle.

- Absorbance Maximum (): 269 nm^[1]
- Extinction Coefficient (): Approximately 16,000 M⁻¹cm⁻¹ at 269 nm.^[1]
- Detection: Standard HPLC detectors monitor 269 nm.^[1] A secondary wavelength (e.g., 254 nm or 313 nm) is often used to calculate ratio absorbance for peak purity confirmation.^[1]

HPLC Chromatography Behavior

PTH-valine is separated from other PTH-amino acids based on the hydrophobicity of its isopropyl side chain.

- Column: C18 Reverse-Phase (e.g., 3.5 μm , 2.1 x 250 mm).[1]
- Mobile Phase:
 - Solvent A: Acetate buffer (pH 3.8 - 4.[1]2) with THF.
 - Solvent B: Acetonitrile / Isopropanol.[1]
- Elution Order: Valine is a hydrophobic residue.[1]
 - Early Eluters (Polar): PTH-Asp, PTH-Glu, PTH-Ser.[1]
 - Mid Eluters: PTH-Ala, PTH-Pro.[1]
 - **PTH-Valine** Position: Elutes after PTH-Proline and before PTH-Methionine or PTH-Tryptophan.[1]
- Retention Time Consistency: The retention time is critical for identification.[1] Shifts in pH affect acidic/basic residues but **PTH-Valine** (neutral side chain) is relatively robust to minor pH fluctuations, making it a reliable marker.[1]

Mass Spectrometry (LC-MS)

For definitive confirmation, especially in complex mixtures, Mass Spectrometry is used.[1]

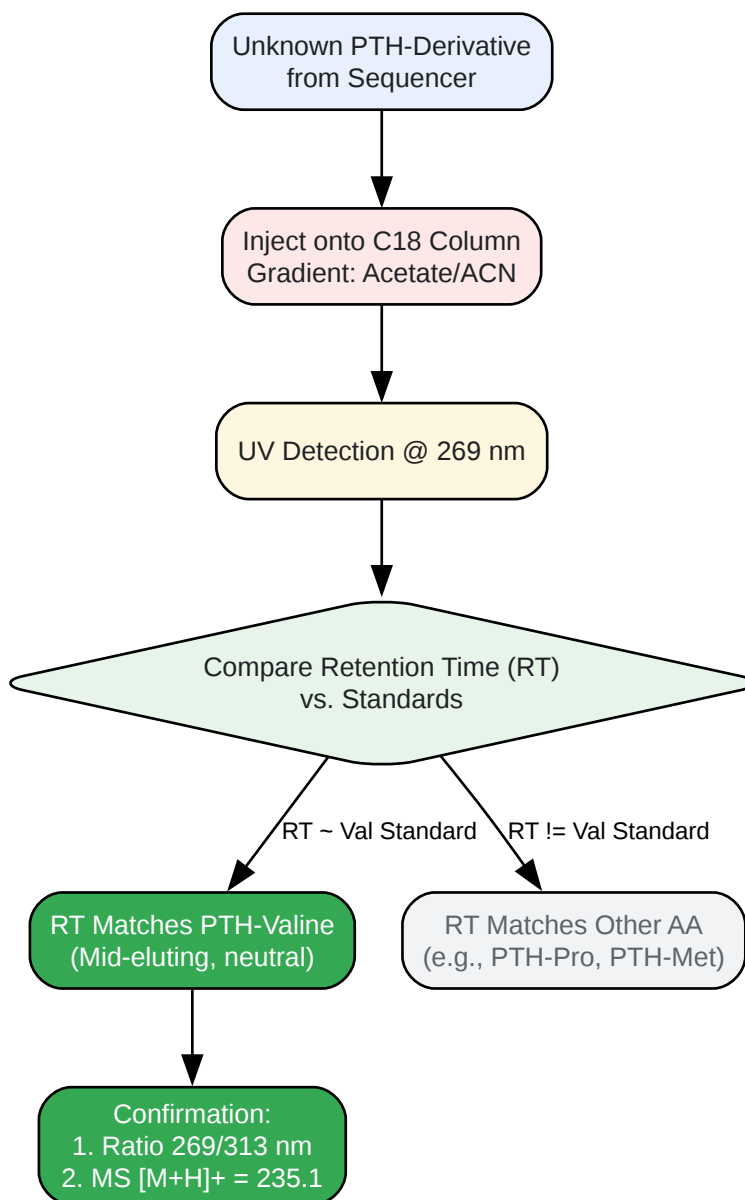
- Ionization: ESI Positive Mode.
- Parent Ion
:235.1 m/z (Calculated: 234.32 + 1.007).[1]
- Fragmentation Pattern:
 - Loss of CO (-28 Da): Peak at 207 m/z.
 - Phenyl Ring Fragments: Characteristic ions at 135 m/z (phenyl isothiocyanate derived).[1]

Experimental Protocol: Preparation of PTH-Valine Standard

Objective: Prepare a 100 pmol/μL stock solution for HPLC calibration.

- Weighing: Accurately weigh 2.34 mg of crystalline **PTH-Valine** standard.
- Solubilization: Dissolve in 1.0 mL of HPLC-grade Acetonitrile.
 - Note: Do not use water or buffer for the initial dissolution as solubility will be poor.[1]
- Dilution: Dilute this stock 1:100 with the HPLC loading buffer (e.g., 10% Acetonitrile in 3.5 mM Sodium Acetate) to reach the working concentration.
- Filtration: Filter through a 0.2 μm PTFE syringe filter to remove any particulates.[1]
- Storage: Aliquot into amber glass vials. Store at -20°C.

Analytical Workflow Diagram



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Figure 2: Decision tree for the identification of **PTH-Valine** in an automated protein sequencer workflow.

References

- Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link](#)

- Lottspeich, F. (1980).[1] Identification of the phenylthiohydantoin derivatives of amino acids by high pressure liquid chromatography using a ternary, isocratic solvent system. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 361(12), 1829-1834. [Link](#)
- Santa Cruz Biotechnology. **PTH-valine** Product Data Sheet (CAS 4333-20-4).[1] [Link](#)
- NIST Chemistry WebBook. Valine and Derivatives Mass Spectrometry Data.[1] [Link](#)

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Sources

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